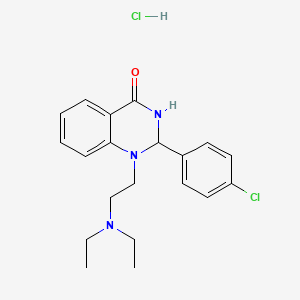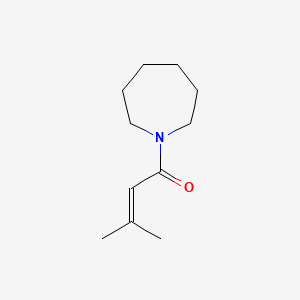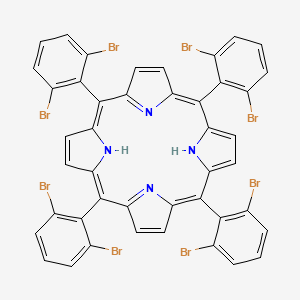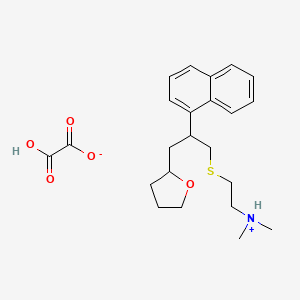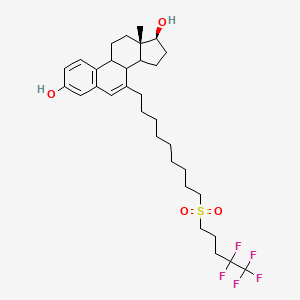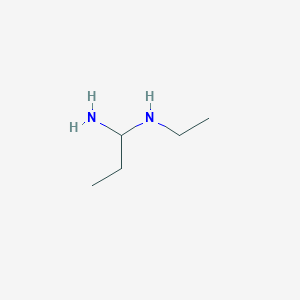
1-N'-ethylpropane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-13-propanediamine is a chemical compound with the molecular formula C5H13N2. It is a diamine, meaning it contains two amine groups. This compound is typically a colorless to pale yellow liquid with a strong, pungent odor. It is soluble in water, alcohols, and ethers, making it versatile for various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-13-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with ethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Br-(CH2)3-Br+2C2H5NH2→C2H5NH-(CH2)3-NH2C2H5+2HBr
Another method involves the hydrogenation of N-ethyl-3-aminopropionitrile in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of N-Ethyl-13-propanediamine often involves the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-13-propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N-Ethyl-13-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used as a catalyst in polymerization reactions and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-13-propanediamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacks the ethyl group.
Ethylenediamine: Another diamine with a shorter carbon chain.
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of an ethyl group .
Uniqueness
N-Ethyl-13-propanediamine is unique due to the presence of the ethyl group, which can influence its reactivity and solubility. This makes it more versatile in certain chemical reactions and applications compared to its similar compounds .
Properties
Molecular Formula |
C5H14N2 |
|---|---|
Molecular Weight |
102.18 g/mol |
IUPAC Name |
1-N'-ethylpropane-1,1-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)7-4-2/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
VNOMDPCICBXCAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)



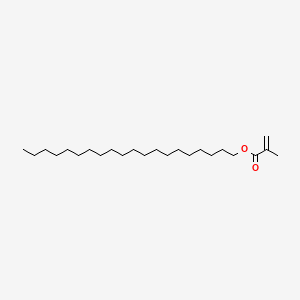
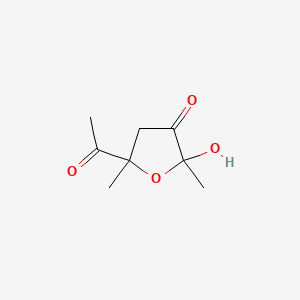
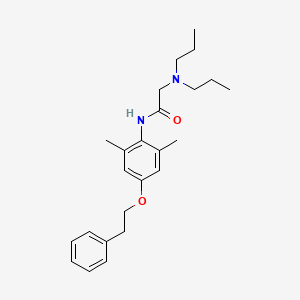
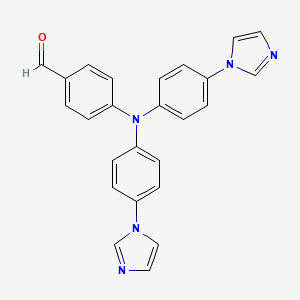
![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
